![molecular formula C11H10ClNO4 B125225 N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide CAS No. 149809-25-6](/img/structure/B125225.png)
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular recreational drug that produces feelings of euphoria, increased energy, and empathy. However, this compound has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide acts on the serotonin system in the brain, causing an increase in the release of serotonin and other neurotransmitters. This results in the feelings of euphoria, increased energy, and empathy that are associated with its recreational use. In therapeutic applications, N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide is thought to promote emotional openness and trust, making it easier for patients to discuss and process traumatic experiences.
生化学的および生理学的効果
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has been shown to cause a variety of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, leading to potentially dangerous complications. In therapeutic applications, the physiological effects of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide are closely monitored to ensure patient safety.
実験室実験の利点と制限
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its recreational use and legal status can make it difficult to obtain for research purposes. Additionally, the potential for adverse physiological effects must be carefully considered when using N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide in lab experiments.
将来の方向性
There are several areas of research that could benefit from further investigation into the therapeutic potential of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide. These include:
1. Long-term effects: More research is needed to understand the long-term effects of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide use, particularly in therapeutic applications.
2. Dosing and administration: Optimal dosing and administration protocols for therapeutic use of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide have not yet been established.
3. Combination therapies: N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide may be more effective when used in combination with other therapies, such as psychotherapy or other medications.
4. Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide and how it produces its therapeutic effects.
5. Safety and efficacy: Additional clinical trials are needed to establish the safety and efficacy of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide for therapeutic use.
In conclusion, N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, or N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, is a synthetic compound that has been the subject of extensive scientific research. While its recreational use is well-known, its potential therapeutic applications for PTSD, anxiety, depression, and addiction are increasingly being explored. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.
合成法
The synthesis of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide involves the reaction of safrole with hydrochloric acid and then with a reducing agent such as lithium aluminum hydride. This process results in the formation of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide as a white crystalline powder.
科学的研究の応用
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD) and anxiety in clinical trials. It has also been investigated for its potential use in the treatment of depression, autism, and addiction.
特性
CAS番号 |
149809-25-6 |
|---|---|
製品名 |
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |
分子式 |
C11H10ClNO4 |
分子量 |
255.65 g/mol |
IUPAC名 |
N-[6-(2-chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |
InChI |
InChI=1S/C11H10ClNO4/c1-6(14)13-8-3-11-10(16-5-17-11)2-7(8)9(15)4-12/h2-3H,4-5H2,1H3,(H,13,14) |
InChIキー |
CSZGVPCUMJDPAB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |
同義語 |
Acetamide, N-[6-(chloroacetyl)-1,3-benzodioxol-5-yl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



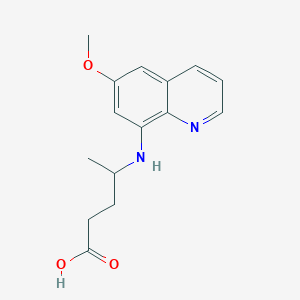
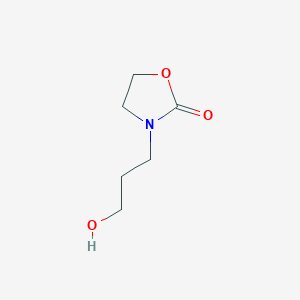
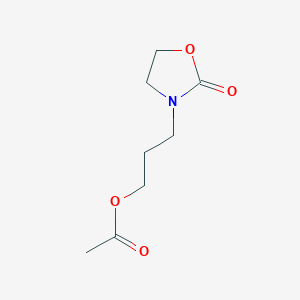
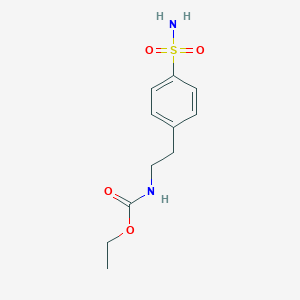
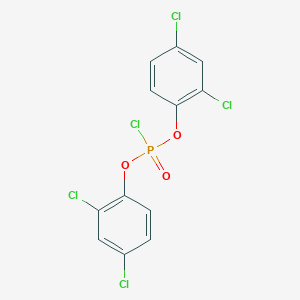

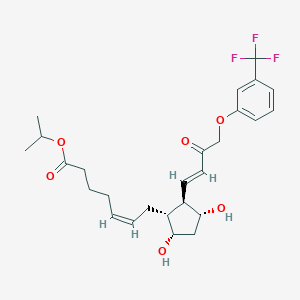
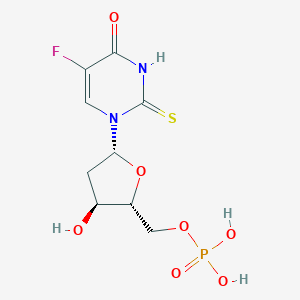
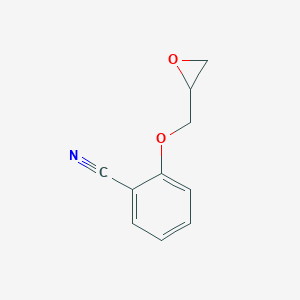
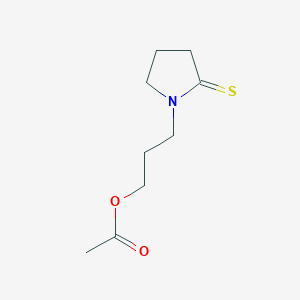
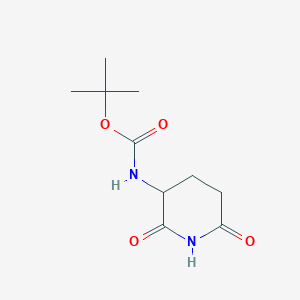
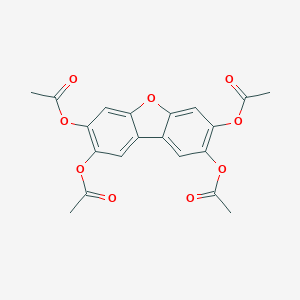
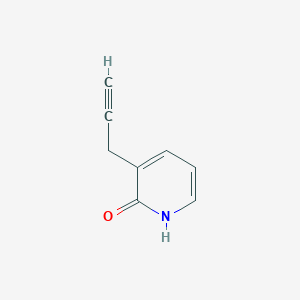
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)